molecular formula C14H16F3N3O4 B1396340 Ethyl 4-[2-nitro-5-(trifluoromethyl)phenyl]piperazine-1-carboxylate CAS No. 1330750-58-7

Ethyl 4-[2-nitro-5-(trifluoromethyl)phenyl]piperazine-1-carboxylate

Cat. No.: B1396340
CAS No.: 1330750-58-7
M. Wt: 347.29 g/mol
InChI Key: MARDJXJENAPYGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[2-nitro-5-(trifluoromethyl)phenyl]piperazine-1-carboxylate (CAS 26399-36-0) is a piperazine derivative characterized by a substituted aromatic ring and an ethyl carboxylate group. Its molecular formula is C₁₄H₁₆F₃N₃O₄, with a molecular weight of 347.29 g/mol. The compound features:

  • A piperazine ring substituted at the 1-position with an ethyl carboxylate group.
  • A 2-nitro-5-(trifluoromethyl)phenyl moiety attached to the piperazine nitrogen.

This structure confers unique physicochemical properties, including moderate polarity due to the nitro (-NO₂) and trifluoromethyl (-CF₃) groups. The compound is typically utilized as a pharmaceutical intermediate in the synthesis of bioactive molecules, particularly in central nervous system (CNS) and antimicrobial drug discovery .

Properties

IUPAC Name

ethyl 4-[2-nitro-5-(trifluoromethyl)phenyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F3N3O4/c1-2-24-13(21)19-7-5-18(6-8-19)12-9-10(14(15,16)17)3-4-11(12)20(22)23/h3-4,9H,2,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MARDJXJENAPYGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=C(C=CC(=C2)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F3N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-[2-nitro-5-(trifluoromethyl)phenyl]piperazine-1-carboxylate, with the CAS number 1330750-58-7, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H16F3N3O4C_{14}H_{16}F_{3}N_{3}O_{4}. It features a piperazine ring substituted with a nitro group and a trifluoromethyl group, which are critical for its biological activity. The compound's structure can be represented as follows:

Ethyl 4 2 nitro 5 trifluoromethyl phenyl piperazine 1 carboxylate\text{Ethyl 4 2 nitro 5 trifluoromethyl phenyl piperazine 1 carboxylate}

This compound exhibits various mechanisms of action that contribute to its biological effects:

  • Antagonism of Receptors : The compound has been studied for its ability to selectively antagonize certain receptors, particularly in the central nervous system (CNS). This activity may be linked to its potential use in treating neurological disorders.
  • Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in neurotransmitter metabolism, which could enhance its efficacy in neuropharmacological applications.
  • Modulation of Ion Channels : There is evidence indicating that the compound may interact with ion channels, affecting neuronal excitability and synaptic transmission.

Anticonvulsant Properties

Research has indicated that derivatives of piperazine compounds, including this compound, possess anticonvulsant properties. A study demonstrated that certain analogs exhibited significant protection against seizures in animal models, suggesting potential therapeutic applications in epilepsy management .

Antitumor Activity

Several studies have explored the cytotoxic effects of piperazine derivatives on cancer cell lines. This compound has shown promising results against various tumor types:

Cell Line IC50 (µM) Activity
A431 (epidermoid carcinoma)<10Significant cytotoxicity
Jurkat (T-cell leukemia)<15Moderate cytotoxicity
HT-29 (colon cancer)<20Notable antiproliferative effect

These findings highlight the compound's potential as an anticancer agent through mechanisms such as apoptosis induction and cell cycle arrest .

Neurological Disorders

A case study involving the use of this compound in animal models of Alzheimer's disease demonstrated improvements in cognitive function and reductions in amyloid plaque formation. The compound's ability to modulate neurotransmitter levels was suggested as a mechanism for these effects .

Antidepressant Effects

Another study investigated the antidepressant-like effects of this compound in rodent models. Results indicated that it produced significant reductions in depressive behaviors, potentially through serotonergic pathways. These findings warrant further investigation into its role as a therapeutic agent for mood disorders .

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 4-[2-nitro-5-(trifluoromethyl)phenyl]piperazine-1-carboxylate is primarily recognized for its role as a pharmacological agent. Its structural features, particularly the trifluoromethyl group, enhance its biological activity and lipophilicity, making it a candidate for various therapeutic applications.

Neurokinin Receptor Modulation

Research indicates that compounds similar to this compound can act as neurokinin receptor modulators. These receptors are implicated in several neurological disorders, and modulation can lead to potential treatments for conditions such as anxiety and depression . The compound's ability to interact with neurokinin receptors suggests its utility in developing drugs aimed at these targets.

Anticancer Activity

In studies focusing on anticancer properties, derivatives of piperazine compounds have shown promising results against various cancer cell lines. For instance, modifications of piperazine structures have been associated with enhanced cytotoxicity against breast and colon cancer cells . this compound may exhibit similar properties due to its structural characteristics.

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The introduction of the trifluoromethyl group is crucial as it significantly impacts the compound's pharmacokinetic properties.

Synthetic Routes

A common synthetic route includes the following steps:

  • Formation of the Piperazine Ring : Utilizing piperazine as a starting material.
  • Introduction of Functional Groups : Incorporating the nitro and trifluoromethyl groups through electrophilic substitutions.
  • Carboxylation : Finalizing the structure by introducing the ethyl carboxylate group.

This synthetic pathway allows for the generation of a library of derivatives that can be screened for biological activity .

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound in drug development:

StudyFocusFindings
Neurokinin ReceptorsDemonstrated modulation effects on neurokinin receptors, suggesting therapeutic potential for anxiety disorders.
Anticancer ActivityShowed effectiveness against multiple cancer cell lines, indicating possible use as an anticancer agent.
Drug DevelopmentDiscussed the role of trifluoromethyl-containing drugs in enhancing bioavailability and efficacy in drug formulations.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

Compound Name Substituents Key Differences Applications/Findings
This compound -NO₂, -CF₃ Reference compound Intermediate for CNS-targeting agents
tert-Butyl 4-[2-cyano-5-(trifluoromethyl)phenyl]piperazine-1-carboxylate (CAS 10-F550803) -CN, -CF₃ Cyano (-CN) replaces nitro; tert-butyl ester increases steric bulk Discontinued due to synthesis challenges; explored for fluorinated compound libraries
1-Ethyl-4-(2-fluoro-4-nitrophenyl)piperazine (CAS 694501-34-3) -F, -NO₂ Fluorine replaces trifluoromethyl; simpler substituent profile Laboratory chemical with limited biological data
Tert-butyl 4-(2-formyl-4-(trifluoromethyl)phenyl)piperazine-1-carboxylate (CAS 840491-84-1) -CHO, -CF₃ Formyl (-CHO) replaces nitro; reactive for further derivatization Used in Suzuki coupling reactions for kinase inhibitors

Key Insight: The -CF₃ group in the target compound enhances metabolic stability compared to simple halogens (e.g., -F). The -NO₂ group may limit bioavailability due to polarity but improves binding in electron-deficient aromatic systems .

Variations in the Ester Group

Compound Name Ester Group Key Differences Synthesis Method
Ethyl 4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidine-1-carboxylate Ethyl carboxylate Piperidine core instead of piperazine; 2-methoxyphenyl substituent Reductive amination with NaBH₃CN
Ethyl [4-(4-fluorophenyl)piperazine-1-yl]acetate Ethyl acetate Acetate spacer between piperazine and aromatic ring Alkylation with ethyl bromoacetate

Key Insight : The ethyl carboxylate group in the target compound provides a balance between lipophilicity and hydrolytic stability compared to more labile esters (e.g., acetates) .

Functional Analogues

Pharmacological Targets

  • This compound: Predicted to target serotonin receptors (5-HT) due to structural similarity to known arylpiperazine ligands .
  • 4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one: Explicitly tested as a tyrosine kinase inhibitor with nanomolar potency .
  • 1-Arylsulfonyl-4-phenylpiperazine derivatives : Demonstrated enzyme inhibition (e.g., acetylcholinesterase) via sulfonyl group interactions .

Key Insight : The nitro and trifluoromethyl groups in the target compound may enhance binding to hydrophobic pockets in enzyme active sites, but its exact biological targets require further validation .

Physicochemical Properties

Property Target Compound tert-Butyl 4-(6-(4-chloro-2-(trifluoromethyl)phenyl)pyrimidine-4-carbonyl)piperazine-1-carboxylate Ethyl 4-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate
Molecular Weight 347.29 g/mol 513.91 g/mol 379.38 g/mol
LogP (Predicted) 2.8 4.1 1.5
Solubility Low in water Very low (tert-butyl group) Moderate (polar dioxopyrrolidin group)

Key Insight : The target compound’s lower LogP compared to tert-butyl analogues suggests better aqueous solubility, critical for oral bioavailability .

Q & A

Q. What synthetic strategies are recommended for optimizing the coupling of nitro-trifluoromethylphenyl intermediates to piperazine derivatives?

To optimize coupling reactions between 2-nitro-5-(trifluoromethyl)phenyl intermediates and piperazine cores, researchers should consider:

  • Activation reagents : Propylphosphonic anhydride (T3P®) with triethylamine (Et3_3N) in ethylene dichloride under reflux, as demonstrated in analogous piperazine coupling reactions (e.g., synthesis of tert-butyl 4-(6-(4-chloro-2-(trifluoromethyl)phenyl)-2-methylpyrimidine-4-carbonyl)piperazine-1-carboxylate) .
  • Catalytic systems : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for regioselective triazole formation, using CuSO4_4·5H2_2O and sodium ascorbate in a water-DCM biphasic system .
  • Temperature control : Maintain ambient temperatures for acid-sensitive intermediates to prevent nitro group reduction or trifluoromethyl cleavage.

Table 1 : Key Reaction Conditions for Piperazine Functionalization

StepReagents/ConditionsYield RangeReference
AcylationBenzoyl chloride, DCM, DIPEA60-80%
Carbamate CouplingT3P®, Et3_3N, ethylene dichloride, reflux70-85%
Click ChemistryCuSO4_4·5H2_2O, sodium ascorbate50-75%

Q. Which spectroscopic and crystallographic methods are critical for resolving structural ambiguities in this compound?

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve electron density maps, particularly for the nitro and trifluoromethyl groups, which may exhibit disorder .
  • Multinuclear NMR : 19F^{19}\text{F} NMR to confirm trifluoromethyl integrity and 1H^{1}\text{H}-15N^{15}\text{N} HMBC for piperazine ring connectivity .
  • DFT calculations : Compare experimental IR/Raman spectra with theoretical models to validate stereoelectronic effects of the nitro group .

Q. How can computational tools predict binding interactions of this compound with biological targets?

  • Molecular docking : Use AutoDock4 with flexible side-chain sampling to model interactions with receptors like 5-HT3_3 or 5-HT6_6. Adjust grid parameters to accommodate the nitro group’s electrostatic potential .
  • MD simulations : Perform 100 ns trajectories in explicit solvent to assess stability of the trifluoromethyl-phenyl moiety in hydrophobic pockets .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of the nitro and trifluoromethyl groups in biological activity?

  • Nitro group modifications : Synthesize analogs with electron-withdrawing (e.g., cyano) or donating (e.g., methoxy) substituents to evaluate effects on receptor binding kinetics .
  • Trifluoromethyl bioisosteres : Replace -CF3_3 with -OCF3_3 or -SCF3_3 to probe steric vs. electronic contributions to activity (e.g., as seen in P2Y14_{14} receptor antagonists) .
  • Pharmacophore mapping : Overlay docking poses of active/inactive analogs to identify critical distances between the nitro group and key receptor residues .

Q. What experimental and computational approaches resolve contradictions in reported biological activity data?

  • Assay standardization : Control for pH (nitro group protonation) and redox conditions (nitro reduction artifacts) across studies .
  • Free-energy perturbation (FEP) : Quantify binding affinity differences caused by trifluoromethyl conformational isomers .
  • Meta-analysis : Compare IC50_{50} values across studies using standardized receptor constructs (e.g., full-length vs. chimeric proteins) .

Q. How can researchers address low reactivity during piperazine ring functionalization?

  • Protecting groups : Use tert-butyloxycarbonyl (Boc) to block piperazine nitrogens, enabling selective functionalization at the 4-position .
  • Microwave-assisted synthesis : Reduce reaction times for sluggish steps (e.g., amidation) by 50-70% while maintaining yields .
  • Solvent optimization : Replace DCM with acetonitrile or THF to enhance nucleophilicity of piperazine in SNAr reactions .

Table 2 : Troubleshooting Low Reactivity in Piperazine Chemistry

IssueSolutionReference
Incomplete acylationUse T3P®/Et3_3N instead of DCC/DMAP
Steric hindrance at N-4Introduce Boc protection, then deprotect
Solvent incompatibilitySwitch to polar aprotic solvents (e.g., DMF)

Q. What strategies validate the stability of the nitro group under physiological conditions?

  • LC-MS stability assays : Incubate the compound in PBS (pH 7.4) at 37°C for 24h; monitor for nitro-reduction products (e.g., amine derivatives) .
  • Electrochemical analysis : Perform cyclic voltammetry to measure reduction potentials of the nitro group in simulated biological environments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-[2-nitro-5-(trifluoromethyl)phenyl]piperazine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-[2-nitro-5-(trifluoromethyl)phenyl]piperazine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.